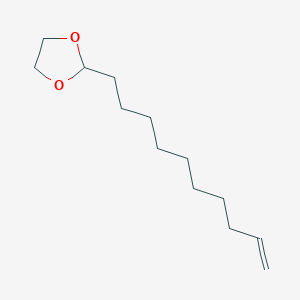

2-(Dec-9-en-1-yl)-1,3-dioxolane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6316-55-8 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

2-dec-9-enyl-1,3-dioxolane |

InChI |

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-13-14-11-12-15-13/h2,13H,1,3-12H2 |

InChI Key |

CLACVXCEHDUPTO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC1OCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Dec 9 En 1 Yl 1,3 Dioxolane and Structural Analogs

Acetalization and Ketalization Routes for 1,3-Dioxolane (B20135) Formation

Acetalization and the related ketalization are pivotal reactions in organic synthesis for the formation of 1,3-dioxolanes. These reactions create acetals from aldehydes and ketals from ketones by reacting them with a diol, typically ethylene (B1197577) glycol for the 1,3-dioxolane ring system. imist.maorganic-chemistry.org

Direct Condensation of Aldehydes/Ketones with Diols

The most straightforward method for synthesizing 1,3-dioxolanes, including 2-(dec-9-en-1-yl)-1,3-dioxolane, is the direct condensation of a carbonyl compound with a diol. chemicalbook.comorganic-chemistry.org In the case of the target molecule, this involves the reaction of 10-undecenal (B94395) (an aldehyde) with ethylene glycol. nih.govchemicalbook.com

This equilibrium reaction typically requires the removal of water to drive it towards the product side. organic-chemistry.org A common laboratory technique to achieve this is the use of a Dean-Stark apparatus during reflux, often in a solvent like toluene (B28343). organic-chemistry.org The reaction is generally applicable to a wide range of aldehydes and ketones for the synthesis of various 2-substituted and 2,2-disubstituted 1,3-dioxolanes.

Catalytic Approaches in Acetalization

Catalysts are essential to accelerate the rate of acetalization, which is often slow under neutral conditions. imist.maresearchgate.net Both homogeneous and heterogeneous catalysts are widely employed.

Homogeneous acid catalysis is a conventional and effective method for 1,3-dioxolane synthesis. imist.ma Brønsted acids such as hydrochloric acid (HCl) and p-toluenesulfonic acid (p-TsOH) are frequently used. imist.marsc.org The acid protonates the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the diol. youtube.com

For instance, the synthesis of the parent 1,3-dioxolane from formaldehyde (B43269) and ethylene glycol is effectively catalyzed by p-TsOH in toluene. chemicalbook.com This method is broadly applicable for producing a variety of 1,3-dioxolanes from different carbonyl precursors. imist.mamdpi.com

Table 1: Examples of Homogeneous Acid Catalysts in Acetalization

| Catalyst | Carbonyl Compound | Diol | Key Findings | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Benzaldehyde (B42025) | Glycerol | At 140°C under microwave conditions, achieved 67% benzaldehyde conversion. | mdpi.com |

| p-Toluenesulfonic acid (p-TsOH) | Furfural | Polyvinyl alcohol | Yields of ~50-55% were obtained at room temperature. | mdpi.com |

Heterogeneous catalysts offer advantages such as easier separation from the reaction mixture, potential for reuse, and often milder reaction conditions. wikipedia.orgacsgcipr.org These are typically solid acid catalysts. libretexts.org

Montmorillonite (B579905) K10 , an acidic clay, has proven to be an effective heterogeneous catalyst for synthesizing 1,3-dioxolanes. acs.orgnih.gov It has been successfully used in the reaction of salicylaldehyde (B1680747) with various diols. In some cases, using an additive like trimethyl orthoformate can activate the carbonyl group and facilitate the reaction with sterically hindered diols. nih.gov

Sulfamic acid (H₂NSO₃H) is another efficient and recyclable catalyst for the formation of acetals and ketals from carbonyl compounds and diols. researchgate.net Its stability, low cost, and high selectivity make it an attractive option. Research has shown its reusability for up to five cycles without significant loss of activity in the reaction between benzaldehyde and neopentyl glycol. researchgate.net Other solid-supported catalysts, such as those derived from rice husk ash functionalized with sulfonic acid groups, have also been developed and show good catalytic activity and selectivity. researchgate.net

Table 2: Research Findings on Heterogeneous Catalysts for Acetalization

| Catalyst | Carbonyl Compound | Diol | Conversion/Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| Montmorillonite K10 | Phthalaldehydic acid | Ketones | High yield (aldol intermediate >90%) | High | acs.org |

| Montmorillonite K10 | Salicylaldehyde | Various diols | Good yields | Not specified | nih.gov |

| Sulfamic Acid | Benzaldehyde | Neopentyl glycol | High | High selectivity to desired product | researchgate.net |

Transketalization Methods

Transketalization (or transacetalization) is an alternative route where an existing acetal (B89532) or ketal reacts with a different diol or carbonyl compound to form a new acetal/ketal. researchgate.net This method avoids the production of water, which can be an advantage. The reaction is driven to completion by using one of the reagents in excess or by removing a volatile product. For example, 2,2-dimethyl-1,3-dioxolane (B146691) (a ketal of acetone) can react with other aldehydes or ketones to transfer the dioxolane group. This approach has been shown to be effective for the synthesis of acetals from lipophilic carbonyl compounds. researchgate.net

Strategies for Incorporating Unsaturated Aliphatic Chains at the 2-Position

The incorporation of an unsaturated aliphatic chain, such as the dec-9-en-1-yl group, at the 2-position of the 1,3-dioxolane ring is achieved directly by selecting the appropriate starting aldehyde. For the target molecule, this compound, the required precursor is 10-undecenal . nih.govchemicalbook.com

This aldehyde possesses an eleven-carbon chain with a terminal double bond (at C10-C11) and an aldehyde functional group at C1. nih.govnist.gov The synthesis strategy, therefore, involves the direct acetalization of 10-undecenal with ethylene glycol using any of the catalytic methods described in section 2.1. chemicalbook.comimist.maorganic-chemistry.org The terminal double bond in the aliphatic chain of 10-undecenal is generally stable to the conditions used for acid-catalyzed acetalization and remains intact in the final product. organic-chemistry.org

The synthesis of other structural analogs with different unsaturated aliphatic chains would similarly involve choosing an aldehyde or ketone that already contains the desired unsaturated moiety. For example, the synthesis of α,β-unsaturated dioxolanes can be achieved via transacetalization using α,β-unsaturated dimethylacetals. researchgate.net

Synthesis from Pre-functionalized Carbonyl Compounds

A primary and straightforward method for synthesizing 2-substituted-1,3-dioxolanes involves the acetalization of pre-functionalized carbonyl compounds. organic-chemistry.orgwikipedia.org This reaction typically involves the condensation of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst. organic-chemistry.orgwikipedia.orgchemicalbook.com For the specific synthesis of this compound, the starting carbonyl compound would be 10-undecenal.

The reaction is generally carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the formation of the acetal. organic-chemistry.org Common catalysts for this transformation include Brønsted acids like p-toluenesulfonic acid or Lewis acids such as zirconium tetrachloride. organic-chemistry.orgchemicalbook.com The choice of catalyst can be crucial for reactions involving sensitive functional groups. For instance, N-bromosuccinimide (NBS) has been used as a catalyst for the chemoselective conversion of carbonyl compounds to 1,3-dioxanes under nearly neutral conditions, which can be advantageous for substrates with acid-sensitive groups. organic-chemistry.org

The reactivity of the carbonyl compound is a key factor, with aldehydes generally being more reactive than ketones. thieme-connect.de This inherent difference in reactivity allows for chemoselective protection of aldehydes in the presence of ketones. organic-chemistry.org

| Catalyst | Substrate Scope | Reaction Conditions | Key Advantages |

|---|---|---|---|

| p-Toluenesulfonic acid | Aldehydes, Ketones | Reflux in toluene with Dean-Stark trap | Standard, effective for water removal organic-chemistry.org |

| Zirconium tetrachloride (ZrCl4) | Carbonyl compounds | Mild reaction conditions | Highly efficient and chemoselective organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Carbonyl compounds | Nearly neutral, in situ acetal exchange | Tolerates acid-sensitive groups organic-chemistry.org |

Post-Dioxolane Formation Modification of Alkyl Chains

Derivatization of Terminal Alkynes to Alkenes within Dioxolane Frameworks

A common and powerful method for introducing a terminal alkene is through the partial reduction of a terminal alkyne. This two-step process would involve:

Synthesis of a 2-(alkynyl)-1,3-dioxolane.

Semireduction of the alkyne to an alkene.

For example, a 2-(alk-9-yn-1-yl)-1,3-dioxolane could be synthesized from the corresponding alkynyl aldehyde. Subsequently, the terminal alkyne can be selectively reduced to a terminal alkene. A photomediated reaction of alkynes with 1,3-dioxolanes can also lead to alkenylation. rsc.org

Several methods exist for the semireduction of alkynes to alkenes. organic-chemistry.org Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), is a classic method for achieving cis-alkenes from internal alkynes. libretexts.org For terminal alkynes, other methods might be employed to prevent over-reduction to the alkane. The use of formic acid as a reductant with a palladium catalyst can also achieve the semireduction of alkynes to alkenes. organic-chemistry.org

Advanced Synthetic Transformations for 1,3-Dioxolane Derivatives

Beyond the classical methods, advanced synthetic transformations offer sophisticated routes to 1,3-dioxolane derivatives, often with high levels of control over stereochemistry and functional group compatibility.

Radical Hydrofunctionalization of Alkenes using 1,3-Dioxolanes

Radical hydrofunctionalization reactions represent a powerful tool for carbon-carbon bond formation. In this context, the 1,3-dioxolane ring can act as a radical precursor. A hydrogen atom is abstracted from the C2 position of the 1,3-dioxolane to generate a nucleophilic radical. docksci.com This radical can then add to an electron-deficient alkene, leading to the formation of a new C-C bond. docksci.com

This process has been demonstrated in the oxidative coupling of 1,3-dioxolanes with electron-deficient alkenes and vinylarenes in the presence of a cobalt catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). docksci.com The reaction proceeds through a radical-polar crossover mechanism and is notable for its high functional group tolerance and operational simplicity. docksci.com Metal-hydride hydrogen atom transfer (MHAT) catalysis has also emerged as a platform for alkene hydrofunctionalization. researchgate.netrsc.org

Stereoselective Formation via Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants.

A notable example of a stereoselective multicomponent reaction for the synthesis of 1,3-dioxolanes involves the use of hypervalent iodine(III) reagents. mdpi.comresearchgate.netnih.gov In this method, an alkene, a carboxylic acid, and a silyl (B83357) enol ether are assembled into a substituted 1,3-dioxolane product. mdpi.comresearchgate.net The reaction is initiated by the oxidation of the alkene with the hypervalent iodine(III) reagent, which leads to the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. mdpi.comresearchgate.net This cation is then trapped stereoselectively by the silyl enol ether to complete the formation of the dioxolane. mdpi.comresearchgate.net

This approach allows for the controlled construction of complex and stereodefined 1,3-dioxolane structures. The stereochemical outcome is determined by both the formation of the dioxolanyl cation intermediate and its subsequent nucleophilic trapping. mdpi.com

| Method | Key Reagents | Mechanism | Key Features |

|---|---|---|---|

| Radical Hydrofunctionalization | 1,3-Dioxolane, Alkene, Co(salen), TBHP | Radical addition to alkene | High functional group tolerance, C-C bond formation docksci.com |

| Hypervalent Iodine(III)-Mediated MCR | Alkene, Carboxylic Acid, Silyl Enol Ether, PhI(OAc)2 | Formation and trapping of a 1,3-dioxolan-2-yl cation | Stereoselective, three-component assembly mdpi.comresearchgate.net |

Generation and Trapping of Dioxolan-2-yl Cation Intermediates

The generation of dioxolan-2-yl cation intermediates is a pivotal strategy in the synthesis of complex molecules containing the 1,3-dioxolane ring. These electrophilic species can be formed from various precursors, such as 2-alkoxy-1,3-dioxolanes, under acidic conditions. Once generated, these cations are susceptible to trapping by a range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position of the dioxolane ring.

A notable method involves the oxidation of alkenes with hypervalent iodine reagents in the presence of a carboxylic acid. This process stereospecifically generates a 1,3-dioxolan-2-yl cation intermediate. Subsequent trapping of this cation with a nucleophile, such as a silyl enol ether, results in the stereoselective formation of substituted 1,3-dioxolanes. nih.gov The stereochemical outcome of the trapping reaction can be influenced by the steric environment around the cationic center. For instance, an aryl group at the C4 position of the dioxolanyl cation can direct the incoming nucleophile to the opposite face, leading to high diastereoselectivity. nih.gov

The following table summarizes the trapping of a dioxolan-2-yl cation intermediate, generated from the oxidation of an alkene, with a silyl enol ether.

Table 1: Trapping of Dioxolan-2-yl Cation with Silyl Enol Ether nih.gov

| Alkene Substrate | Carboxylic Acid | Silyl Enol Ether | Product(s) | Diastereomeric Ratio (trans:cis) |

| cis-4-Octene | Acetic Acid | 1-(Trimethylsilyloxy)cyclohexene | 2-(Cyclohexan-1-one-2-yl)-4,5-dipropyl-1,3-dioxolane | 95:5 |

| trans-4-Octene | Acetic Acid | 1-(Trimethylsilyloxy)cyclohexene | 2-(Cyclohexan-1-one-2-yl)-4,5-dipropyl-1,3-dioxolane | 10:90 |

| Styrene | Benzoic Acid | 1-(Trimethylsilyloxy)cyclohexene | 2-(Cyclohexan-1-one-2-yl)-4-phenyl-1,3-dioxolane | >99:1 |

Base-Catalyzed Reactions for Spiro-1,3-dioxolane Systems

Spiro-1,3-dioxolanes, where the dioxolane ring is part of a spirocyclic system, are prevalent motifs in many natural products and pharmacologically active compounds. Base-catalyzed reactions provide an efficient route to these structures, typically through intramolecular cyclization or condensation reactions.

One common strategy involves the base-catalyzed spiroketalization of a precursor molecule containing both a hydroxyl group and a dioxolane moiety. The base facilitates the deprotonation of the hydroxyl group, which then acts as a nucleophile, attacking an electrophilic center to form the spirocyclic system.

For instance, the synthesis of spiro-oxindoles can be achieved through a three-component reaction involving an arylamine, isatin, and a cyclic 1,3-dione in the presence of an acid catalyst. chemsynthesis.com While this example uses acid catalysis, base-catalyzed domino reactions are also employed for the synthesis of complex spirocyclic systems.

The following table provides an example of a base-catalyzed reaction for the formation of a spiro-1,3-dioxolane system, although specific examples directly leading to spiro-1,3-dioxolanes via base catalysis were not prevalent in the provided search results. The data below is a conceptual representation based on general principles of base-catalyzed cyclizations.

Table 2: Conceptual Base-Catalyzed Formation of a Spiro-1,3-dioxolane System

| Starting Material | Base | Solvent | Product |

| 2-(3-Hydroxypropyl)-2-methyl-1,3-dioxolane | Sodium Hydride | Tetrahydrofuran | 1,4-Dioxaspiro[4.4]nonane |

| 2-(2-(2-Oxocyclohexyl)ethyl)-1,3-dioxolane | Potassium tert-butoxide | tert-Butanol | Spiro[cyclohexane-1,2'- enamine.netdioxolo[4,5-b]pyran] |

Transition Metal-Catalyzed Cross-Couplings Involving Dioxolanes

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of dioxolane chemistry, these reactions can be utilized to introduce substituents at the C2 position of the dioxolane ring. This is often achieved by using a 2-halo-1,3-dioxolane as the electrophilic coupling partner.

Palladium catalysts are frequently employed for these transformations. For example, the Suzuki-Miyaura cross-coupling reaction of a 2-bromo-1,3-dioxolane (B144167) with an organoboron reagent, such as an alkenylboronic acid, can afford a 2-alkenyl-1,3-dioxolane. organic-chemistry.orgnih.gov Similarly, the Heck reaction allows for the coupling of a 2-bromo-1,3-dioxolane with a terminal alkene. nih.gov These reactions tolerate a wide range of functional groups and often proceed with high stereoselectivity.

The following table presents examples of palladium-catalyzed cross-coupling reactions involving a dioxolane moiety.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions Involving Dioxolanes

| Dioxolane Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

| 2-Bromo-1,3-dioxolane | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenyl-1,3-dioxolane | 85 researchgate.net |

| 2-Bromo-1,3-dioxolane | (E)-Styrylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 2-((E)-Styryl)-1,3-dioxolane | 92 organic-chemistry.org |

| 2-Bromo-N,N-dimethylacetamide | Phenyldioxaborolane | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | α-Phenyl-N,N-dimethylacetamide | 78 researchgate.net |

Chemical Reactivity and Transformation of 2 Dec 9 En 1 Yl 1,3 Dioxolane

Reactivity of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring, a cyclic acetal (B89532), serves as a protective group for the carbonyl functionality from which it is derived. Its reactivity is primarily centered around cleavage under acidic conditions and its potential to undergo polymerization.

Acid-Catalyzed Hydrolysis and Deprotection

The most fundamental reaction of the 1,3-dioxolane ring is its hydrolysis under acidic conditions to regenerate the parent aldehyde or ketone and ethylene (B1197577) glycol. This reaction is reversible, and the forward reaction (acetal formation) is typically favored by the removal of water, while the reverse reaction (hydrolysis) is driven by the presence of excess water. organic-chemistry.orgpressbooks.pub

The mechanism of acid-catalyzed hydrolysis involves protonation of one of the oxygen atoms of the dioxolane ring, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the corresponding aldehyde and ethylene glycol. pressbooks.pub Various acidic catalysts can be employed for this deprotection, ranging from strong mineral acids to milder Lewis acids like cerium(III) triflate, which can effect the cleavage under nearly neutral pH conditions in wet nitromethane. organic-chemistry.org The use of protic ionic liquids in aqueous media has also been reported as a green and efficient method for the cleavage of 1,3-dioxolanes. researchgate.net

| Reaction | Reagents | Product(s) | Key Features |

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄), Water | Aldehyde/Ketone, Ethylene Glycol | Reversible reaction; regeneration of the parent carbonyl compound. organic-chemistry.orgpressbooks.pub |

| Lewis Acid-Catalyzed Cleavage | Cerium(III) triflate, Wet Nitromethane | Aldehyde/Ketone, Ethylene Glycol | Mild and selective deprotection under nearly neutral conditions. organic-chemistry.org |

| Protic Ionic Liquid-Catalyzed Cleavage | Imidazolium-based protic ionic liquid, Aqueous medium | Aldehyde/Ketone, Ethylene Glycol | Green and efficient method with recyclable catalyst. researchgate.net |

Ring-Opening Polymerization of Dioxolanes

1,3-Dioxolane and its derivatives can undergo cationic ring-opening polymerization to form poly(dioxolane), a type of polyacetal. This polymerization is typically initiated by strong acids or Lewis acids. rsc.org The process involves the formation of a tertiary oxonium ion as the propagating species. While the parent 1,3-dioxolane readily polymerizes, substitution on the ring can influence the polymerizability. For instance, 1,3-dioxolanes with substituents at the C2 position, such as in 2-(Dec-9-en-1-yl)-1,3-dioxolane, may exhibit different polymerization behavior compared to the unsubstituted ring. The presence of the long alkyl chain could sterically hinder the polymerization process. Recent research has explored the in situ polymerization of 1,3-dioxolane for applications such as the formation of fluorine/boron-rich interfaces in lithium metal batteries. rsc.org

Reactivity of the Terminal Alkene Moiety

The terminal double bond in the decenyl side chain of this compound undergoes the characteristic reactions of alkenes. The presence of the distant 1,3-dioxolane group generally does not interfere with these transformations, allowing for chemoselective modifications of the double bond.

Hydrogenation and Reduction Reactions

The terminal alkene can be readily reduced to the corresponding alkane through catalytic hydrogenation. This reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction is generally highly efficient and selective for the double bond, leaving the 1,3-dioxolane ring intact.

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The terminal double bond is susceptible to various oxidation reactions, providing a pathway to introduce new functional groups.

Epoxidation involves the conversion of the alkene to an epoxide. This can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant can be crucial when other functional groups are present. For α,β-unsaturated carbonyl compounds, which are electron-deficient alkenes, reagents like hydrogen peroxide in the presence of a base are often used for epoxidation, whereas electron-rich alkenes are more reactive towards m-CPBA. youtube.comyoutube.com Given that the alkene in this compound is a simple, non-conjugated system, m-CPBA would be an effective reagent. Asymmetric epoxidation methods, such as the Sharpless asymmetric epoxidation, are particularly useful for allylic alcohols but can be adapted for other alkenes to produce chiral epoxides. youtube.com

Dihydroxylation is the process of adding two hydroxyl groups to the double bond, forming a diol. This transformation can be achieved with reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). These reagents typically result in syn-dihydroxylation, where both hydroxyl groups add to the same face of the double bond. The reaction with OsO₄ is often performed in a catalytic manner in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the osmium tetroxide. The resulting diol can be further cleaved, for instance with periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), to yield an aldehyde.

| Reaction | Reagents | Product | Key Features |

| Hydrogenation | H₂, Pd/C (or PtO₂, Ni) | 2-(Decyl)-1,3-dioxolane | Selective reduction of the double bond. |

| Epoxidation | m-CPBA | 2-( (10-Oxiranyl)decyl)-1,3-dioxolane | Formation of an epoxide ring. youtube.com |

| syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | 2-(10,11-Dihydroxydecyl)-1,3-dioxolane | Addition of two hydroxyl groups to the same face of the double bond. |

Polymerization of the Alkene Chain

The terminal double bond in this compound serves as a polymerizable unit, enabling the formation of long-chain polymers with pendant dioxolane groups. Two primary methods for this polymerization are Acyclic Diene Metathesis (ADMET) and radical polymerization.

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET polymerization is a powerful technique for the synthesis of well-defined polymers from non-conjugated dienes. openstax.orgnih.gov In the case of this compound, which is a mono-ene, it can undergo self-metathesis in the presence of a suitable catalyst, such as a Grubbs or Schrock catalyst, to yield a polymer and a volatile small molecule byproduct (ethene), which drives the reaction to completion. openstax.orgorganic-chemistry.org The resulting polymer features the dioxolane functionality regularly spaced along a polyethylene-like backbone.

The general mechanism involves the reaction of the terminal alkene with the metal carbene catalyst to form a metallacyclobutane intermediate. openstax.orglibretexts.org This intermediate then fragments to regenerate a new metal carbene and the growing polymer chain. This process repeats, leading to the formation of a high molecular weight polymer. The dioxolane group is generally stable under the neutral reaction conditions employed for ADMET polymerization.

Table 1: Representative Conditions for ADMET Polymerization of this compound

| Parameter | Condition |

| Catalyst | Grubbs' 1st or 2nd Generation Catalyst, Schrock's Molybdenum Catalyst |

| Solvent | Toluene (B28343), Dichloromethane |

| Temperature | 40-80 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

| Byproduct Removal | Continuous removal of ethene gas under vacuum |

Radical Polymerization

The terminal alkene of this compound can also be polymerized via a radical chain-growth mechanism. openstax.orglibretexts.org This process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to generate initial radicals. openstax.org

The initiation step involves the addition of the initiator radical to the double bond of the monomer, forming a new carbon-centered radical. fiveable.me In the propagation step, this radical adds to another monomer molecule, and this process repeats to build the polymer chain. Termination of the growing polymer chains can occur through combination or disproportionation of two radical chains. libretexts.org The resulting polymer is typically less structurally defined than that produced by ADMET, often leading to branched structures. The dioxolane ring is generally inert under these conditions.

Table 2: Typical Conditions for Radical Polymerization of this compound

| Parameter | Condition |

| Initiator | Benzoyl Peroxide, Azobisisobutyronitrile (AIBN) |

| Solvent | Benzene, Toluene, or bulk polymerization |

| Temperature | 60-100 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

Radical Addition Reactions

The terminal alkene of this compound is susceptible to radical addition reactions. A classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides. utexas.edu

In this reaction, the peroxide initiator generates a bromine radical, which then adds to the less substituted carbon of the double bond to form the more stable secondary radical on the adjacent carbon. youtube.com This radical then abstracts a hydrogen atom from HBr to yield the terminal bromide product and regenerate a bromine radical, thus propagating the chain reaction. utexas.edu This regioselectivity is in direct contrast to the electrophilic addition of HBr, which would yield the internal bromide.

Other radical species can also be added across the double bond, allowing for the introduction of a wide variety of functional groups at the terminus of the alkyl chain. The dioxolane functionality is generally stable under the neutral or slightly acidic conditions of many radical addition reactions.

Interplay of Dioxolane and Alkene Functionalities

The chemical behavior of this compound is dictated by the presence of both the alkene and the dioxolane groups and their potential for mutual influence.

Under most conditions relevant to the reactions of the alkene moiety, such as radical polymerization, ADMET polymerization, and many radical additions, the dioxolane group acts as a stable protecting group for the aldehyde functionality it is derived from. organic-chemistry.org Cyclic acetals like 1,3-dioxolane are known to be resistant to basic, neutral, and weakly acidic conditions, as well as many oxidizing and reducing agents. organic-chemistry.org

However, the dioxolane ring is sensitive to strong acids, which will catalyze its hydrolysis to regenerate the corresponding aldehyde and ethylene glycol. This property allows for post-polymerization modification. For instance, a polymer synthesized through the alkene chain could have its pendant dioxolane groups hydrolyzed to unveil aldehyde functionalities, which can then be used for further cross-linking or derivatization.

Conversely, while the primary site of radical attack is the electron-rich alkene, highly reactive radicals could potentially abstract a hydrogen atom from the dioxolane ring, particularly at the C2 position. rsc.org However, in the context of the reactions discussed, the alkene is a much more facile reaction partner for radicals.

Derivatives and Structural Analogs of 2 Dec 9 En 1 Yl 1,3 Dioxolane

Chiral 1,3-Dioxolane (B20135) Derivatives

The introduction of chirality into the 1,3-dioxolane ring of 2-(dec-9-en-1-yl)-1,3-dioxolane analogs can have a profound impact on their biological activity and chemical reactivity. Chiral 1,3-dioxolanes are valuable building blocks in asymmetric synthesis and are found in numerous natural products and pharmaceutical agents. rsc.org

A primary and effective method for preparing chiral 1,3-dioxolanes is through the acid-catalyzed acetalization or ketalization of an aldehyde or ketone with an enantiomerically pure diol. nih.govchemicalbook.com In the context of analogs of this compound, this would involve the reaction of a suitable aldehyde with a chiral 1,2-diol. The stereochemistry of the resulting dioxolane is directly controlled by the chirality of the starting diol, as the chiral centers of the diol are not directly involved in the reaction. nih.gov

The yields of these reactions can be influenced by the steric hindrance of the diol. For instance, sterically hindered diols may lead to lower yields, while less hindered diols can result in significantly higher yields. nih.gov Various acid catalysts can be employed for this transformation, with montmorillonite (B579905) K10 being a notable example that can facilitate the reaction under mild conditions. nih.govresearchgate.net

A study on the synthesis of new chiral and racemic 1,3-dioxolanes from salicylaldehyde (B1680747) and various commercially available diols demonstrated the feasibility of this approach. The use of enantiopure diols resulted in the formation of chiral 1,3-dioxolanes with high enantiomeric excess (>99% ee). nih.govresearchgate.net This methodology could be adapted to synthesize chiral analogs of this compound by replacing salicylaldehyde with an appropriate precursor aldehyde.

Table 1: Synthesis of Chiral 1,3-Dioxolanes from Chiral Diols nih.gov

| Entry | Diol | Product | Yield (%) |

| 1 | Sterically hindered diol a | Chiral 1,3-dioxolane | 45 |

| 2 | Sterically hindered diol b | Chiral 1,3-dioxolane | 52 |

| 3 | Sterically hindered diol c | Chiral 1,3-dioxolane | 61 |

| 4 | Less hindered diol e | Chiral 1,3-dioxolane | 88 |

| 5 | Less hindered diol f | Chiral 1,3-dioxolane | 93 |

Data extracted from a study on the synthesis of 1,3-dioxolanes using salicylaldehyde and various diols.

Beyond the use of chiral substrates, enantioselective methods provide a powerful strategy for the synthesis of chiral 1,3-dioxolanes. These methods often involve the use of chiral catalysts to control the stereochemical outcome of the reaction.

One notable approach is the iridium-catalyzed asymmetric hydrogenation of α-(1,3-dioxolane)-ketones to produce enantiopure β-hydroxy-1,3-dioxolanes. nih.gov This method has been shown to be highly efficient, providing access to both (R)- and (S)-chiral alcohols with excellent enantioselectivity (up to >99% ee) and high turnover numbers. nih.gov While this specific methodology has been applied to β-ketoaldehydes protected as 1,3-dioxolanes, it highlights the potential for catalytic asymmetric transformations to generate chiral dioxolane derivatives. nih.gov

Another innovative method involves a Rh(II)-catalyzed asymmetric three-component cascade reaction of ylides, aldehydes, and carboxylic acids to produce chiral 1,3-dioxoles. rsc.orgrsc.org This process constructs the chiral dioxole ring with high enantioselectivity. rsc.orgrsc.org Although this yields a dioxole (an unsaturated analog of a dioxolane), it represents a modern approach to creating chiral five-membered oxygen heterocycles that could potentially be adapted or followed by a reduction step to yield the desired saturated dioxolane ring.

Furthermore, asymmetric 1,3-dipolar cycloaddition reactions catalyzed by chiral binaphthyldiimine-Ni(II) complexes have been used to create cis-1,3-dioxolanes with high diastereo- and enantioselectivities from acyclic carbonyl ylides and aldehydes. organic-chemistry.org

Spiro-1,3-dioxolane Compounds

Spiro-1,3-dioxolane compounds are a class of molecules where the 1,3-dioxolane ring is attached to another ring system at a single common atom. This structural motif is of significant interest in medicinal chemistry and materials science. Spirooxindoles, for example, are a prominent class of naturally occurring substances with notable biological properties. beilstein-journals.org

The synthesis of spiro compounds often involves multicomponent reactions. For instance, novel spiro[dihydropyridine-oxindole] derivatives have been synthesized through a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid. beilstein-journals.org While not directly involving a 1,3-dioxolane ring in the final product, this illustrates a synthetic strategy for constructing complex spirocyclic systems.

A more relevant example is the compound spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, which features a 1,3-dioxolane ring spiro-fused to an indolinone core. nih.govsigmaaldrich.com The synthesis of such compounds can be envisioned through the ketalization of a suitable cyclic ketone with ethylene (B1197577) glycol. This approach could be conceptually applied to create spiro derivatives related to this compound by starting with a cyclic ketone bearing the decenyl side chain.

The formation of cyclic structures, including spiro-like arrangements, can also be a consideration in the cationic ring-opening polymerization of 1,3-dioxolane. rsc.org

Fused Dioxolane Systems

Fused dioxolane systems are characterized by the sharing of a bond between the 1,3-dioxolane ring and another ring. These bicyclic and polycyclic structures are integral to many natural products and biologically active molecules.

The synthesis of such fused systems often requires multi-step synthetic sequences. For example, the synthesis of certain bicyclo[3.3.1]nonane derivatives, which can be precursors to fused systems, has been reported. researchgate.net While not directly forming a fused dioxolane, these strategies for constructing complex bicyclic frameworks are relevant.

A general method for forming substituted 1,3-dioxolanes involves the stereoselective trapping of a 1,3-dioxolan-2-yl cation intermediate, which is generated during the oxidation of an alkene with a hypervalent iodine reagent. mdpi.com This method could potentially be adapted for intramolecular reactions to form fused dioxolane systems by having a nucleophile tethered to the alkene substrate.

Dioxolanes with Varied Alkyl/Alkenyl Substituents

The properties of 1,3-dioxolanes can be significantly altered by varying the substituent at the 2-position of the dioxolane ring. Synthesizing analogs of this compound with different alkyl or alkenyl chains is a straightforward way to create a library of related compounds for structure-activity relationship studies.

The general synthesis of 2-substituted-1,3-dioxolanes is typically achieved through the condensation of an aldehyde with ethylene glycol in the presence of an acid catalyst. chemicalbook.com By simply changing the starting aldehyde, a wide variety of substituents can be introduced. For instance, using an aldehyde other than undec-10-enal would result in a different alkenyl chain at the 2-position.

Research has been conducted on the synthesis of 1,3-dioxolanes with various substituents, including long alkyl chains (C11-C13), aryl groups, and mono-substituted aryl groups. nih.gov These compounds have been synthesized from the corresponding aldehydes and diols. Furthermore, α-branched alkyl and aryl substituted 9-[2-(phosphonomethoxy)ethyl]purines have been synthesized from substituted 1,3-dioxolanes, demonstrating the utility of these moieties as synthetic intermediates. nih.gov

Table 2: Examples of 2-Substituted 1,3-Dioxolanes

| Substituent at C2 | Compound Name |

| Anthracen-9-yl | 2-Anthracen-9-yl-1,3-dioxolane sigmaaldrich.com |

| Methyl | 2-Methyl-1,3-dioxolane chemicalbook.com |

| Phenyl | 2-Phenyl-1,3-dioxolane wikipedia.org |

This table illustrates the diversity of substituents that can be incorporated at the 2-position of the 1,3-dioxolane ring, each leading to a compound with its own unique set of properties.

Applications in Advanced Organic Synthesis and Materials Science

Role as Protecting Groups for Carbonyl Functionalities and Diols

In multi-step organic synthesis, it is often necessary to protect certain functional groups from undesired reactions. wikipedia.org The 1,3-dioxolane (B20135) ring is a widely used protecting group for carbonyl compounds (aldehydes and ketones). wikipedia.orglibretexts.org This protection is achieved by reacting the carbonyl compound with ethylene (B1197577) glycol under acidic conditions. wikipedia.orgorganic-chemistry.org The resulting acetal (B89532) or ketal is stable to various nucleophiles and bases. organic-chemistry.org

The compound 2-(Dec-9-en-1-yl)-1,3-dioxolane is, in essence, a protected form of 10-undecenal (B94395). The protection of the aldehyde functionality allows for selective reactions to occur at the terminal alkene. Subsequently, the aldehyde can be regenerated through hydrolysis, typically in the presence of an acid. wikipedia.orgwikipedia.org This strategy is crucial in syntheses where the aldehyde needs to be preserved during transformations of other parts of the molecule. wikipedia.org

Similarly, the 1,3-dioxolane structure can be formed to protect 1,2-diols. wikipedia.orgorganic-chemistry.org This is particularly useful in carbohydrate chemistry where selective protection of diol functionalities is often required. organic-chemistry.org

Table 1: Protection and Deprotection of Carbonyls using 1,3-Dioxolanes

| Process | Reagents | Conditions | Reference |

|---|---|---|---|

| Protection | Ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid) | Reflux in a solvent that allows for water removal (e.g., toluene (B28343) with a Dean-Stark trap) | organic-chemistry.org |

| Deprotection | Aqueous acid | Mildly acidic, aqueous conditions | wikipedia.org |

Synthetic Intermediates for Complex Molecule Construction

The bifunctional nature of this compound makes it a valuable intermediate for constructing more complex molecular architectures.

As mentioned, this compound is a stable precursor to the corresponding aldehyde, 10-undecenal. This allows for the introduction of a long-chain aldehyde at various stages of a synthesis. The protected aldehyde can be carried through multiple reaction steps and then deprotected under mild acidic conditions to reveal the reactive carbonyl group. wikipedia.orgwikipedia.org This approach is fundamental in the synthesis of long-chain molecules where controlling the reactivity of different functional groups is paramount.

The 1,3-dioxolane ring itself is a heterocyclic system and can be a precursor to other heterocycles. wikipedia.org While specific reactions involving the 2-(Dec-9-en-1-yl) substituent are not extensively detailed in readily available literature, the general reactivity of 1,3-dioxolanes can be informative. For instance, reactions that involve the cleavage and rearrangement of the dioxolane ring can lead to the formation of different heterocyclic structures. wikipedia.org The terminal alkene of the decenyl chain also provides a handle for cyclization reactions, potentially leading to the formation of larger heterocyclic rings incorporating the dioxolane moiety or a derivative thereof.

The synthesis of natural products often requires the use of bifunctional building blocks to construct complex carbon skeletons. scispace.com The structure of this compound, with its protected aldehyde and a terminal alkene, is well-suited for this purpose. The terminal alkene can undergo various transformations such as epoxidation, dihydroxylation, or metathesis to build up the carbon chain and introduce new functionalities. wikipedia.org For example, the neosporol natural product contains a 1,3-dioxolane moiety, and its synthesis involves the formation of this ring system. wikipedia.org The protected aldehyde can then be unmasked at a later stage for further elaboration.

Dioxolane derivatives are important in medicinal chemistry, with some exhibiting significant biological activity. nih.govnih.gov For instance, certain 1,3-dioxolane nucleoside analogs have shown potent anti-HIV and anti-HBV activity. nih.gov While direct applications of this compound in this specific area are not prominently documented, its structure provides a scaffold that could be modified to create novel bioactive analogs. The long alkyl chain with a terminal alkene could be functionalized to attach various pharmacophores, while the dioxolane ring serves as a key structural element. The photodecomposition of a bioactive N-methyl carbamate (B1207046) containing a 1,3-dioxolane moiety has also been studied, indicating the relevance of this heterocycle in the context of bioactive compounds. nih.gov

Applications in Polymer Chemistry and Materials Science

The presence of a terminal alkene in this compound makes it a potential monomer for polymerization reactions. The 1,3-dioxolane ring can also participate in ring-opening polymerization. wikipedia.orggoogle.com

The polymerization of 1,3-dioxolane itself can lead to poly(dioxolane), a polymer with a repeating ethenoxymethenoxy group. google.com This polymerization can be initiated by catalysts and can produce materials ranging from liquids to tough, cold-drawable solids, depending on the molecular weight. google.com In the context of this compound, the terminal alkene group can undergo polymerization, leading to a polymer with pendant dioxolane groups. These pendant groups could then be hydrolyzed to generate polymers with aldehyde functionalities, which are useful for further cross-linking or derivatization.

Furthermore, copolymers containing 1,3-dioxolane units have been synthesized and characterized. researchgate.net These studies investigate the thermodynamic properties of such polymers. The incorporation of the long alkyl chain from the decenyl group would be expected to influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility. The synthesis of ultra-high-molecular-weight poly(1,3-dioxolane) has been shown to produce a chemically recyclable thermoplastic with excellent physical properties. escholarship.org

Monomers for Poly(dioxolane) Synthesis

The synthesis of poly(1,3-dioxolane) and its derivatives is a well-established field, typically proceeding via cationic ring-opening polymerization of the 1,3-dioxolane monomer. rsc.orgnih.govresearchgate.net This class of polymers is valued in various applications, including as a component of recyclable materials and as a stabilizer. nih.govresearchgate.net

However, extensive searches of chemical databases and peer-reviewed literature yield no specific studies detailing the use of this compound as a monomer for the synthesis of a corresponding poly(dioxolane). While the parent compound, 1,3-dioxolane, is widely used for this purpose, there is no available research that documents the polymerization behavior or the properties of a polymer derived from its 2-(Dec-9-en-1-yl)-substituted counterpart.

Components in Polymer Electrolytes

Polymer electrolytes, particularly those based on poly(1,3-dioxolane) (PDOL), are a critical area of research for developing safer, high-performance solid-state lithium batteries. researchgate.netnih.gov The in situ polymerization of 1,3-dioxolane (DOL) is a common strategy to create solid or quasi-solid-state electrolytes with excellent interfacial contact and high ionic conductivity. rsc.orgmdpi.comrsc.orgnih.govresearchgate.net The ether oxygens in the polymer backbone are adept at coordinating with lithium ions, facilitating their transport.

While the foundational research on PDOL-based electrolytes is robust, there is currently no published data on the incorporation or use of this compound as a component in these systems. It is plausible that the long, non-polar decenyl side chain could influence properties such as ionic conductivity, lithium-ion transference number, and the mechanical stability of the electrolyte, but such effects have not been experimentally investigated or reported.

Ligands in Polymerization Catalysis

The design of ligands is fundamental to controlling the activity and selectivity of polymerization catalysts. While various transition metal complexes are used for different types of polymerization, including olefin polymerization, the specific use of this compound as a ligand in such catalytic systems is not documented in the available scientific literature. Research on polymerization catalysis is extensive, but it does not include examples or studies of catalytic complexes featuring this particular dioxolane derivative.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(Dec-9-en-1-yl)-1,3-dioxolane, ¹H NMR and ¹³C NMR are fundamental for its structural determination.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the protons of the 1,3-dioxolane (B20135) ring, the long aliphatic chain, and the terminal vinyl group.

The protons on the dioxolane ring typically appear as a multiplet in the region of 3.8-4.0 ppm for the -OCH₂CH₂O- group and a triplet around 4.8 ppm for the acetal (B89532) proton (-OCHO-). The signals for the long decenyl chain would be observed as a complex series of multiplets in the upfield region of the spectrum, typically between 1.2 and 1.6 ppm for the methylene (B1212753) (-CH₂-) groups. The protons of the terminal double bond are expected to produce characteristic signals in the downfield region, with the internal vinylic proton appearing as a multiplet around 5.8 ppm and the terminal vinylic protons as multiplets around 4.9-5.0 ppm.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | -CH=CH₂ |

| ~4.9-5.0 | m | 2H | -CH=CH ₂ |

| ~4.8 | t | 1H | -OCH O- |

| ~3.8-4.0 | m | 4H | -OCH ₂CH ₂O- |

| ~2.0 | m | 2H | =CH-CH ₂- |

| ~1.2-1.6 | m | 14H | -(CH ₂)₇- |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. For this compound, the ¹³C NMR spectrum would show distinct peaks for the carbons of the dioxolane ring, the aliphatic chain, and the terminal alkene.

The acetal carbon of the dioxolane ring is expected to appear significantly downfield, typically around 104 ppm. The carbons of the -OCH₂CH₂O- group would resonate at approximately 65 ppm. The carbons of the long alkyl chain would produce a series of signals in the range of 24-34 ppm. The sp² hybridized carbons of the terminal double bond would be observed further downfield, with the internal carbon (-C H=CH₂) at around 139 ppm and the terminal carbon (-CH=C H₂) at about 114 ppm.

A hypothetical data table for the expected ¹³C NMR signals is provided below.

| Chemical Shift (ppm) | Assignment |

| ~139 | -C H=CH₂ |

| ~114 | -CH=C H₂ |

| ~104 | -OC HO- |

| ~65 | -OC H₂C H₂O- |

| ~24-34 | -(C H₂)₈- |

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy) would establish the correlations between adjacent protons, for instance, confirming the coupling between the acetal proton and the adjacent methylene group of the decenyl chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. These experiments would definitively link the different fragments of the molecule, confirming the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₁₃H₂₄O₂), the expected exact mass would be approximately 212.1776 g/mol . The observation of a molecular ion peak at this m/z value in the HRMS spectrum would strongly support the proposed structure.

A hypothetical data table for the expected HRMS data is presented below.

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 213.1855 | - | C₁₃H₂₅O₂ |

| [M+Na]⁺ | 235.1674 | - | C₁₃H₂₄NaO₂ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-O bonds of the dioxolane ring, the C-H bonds of the alkyl chain and the alkene, and the C=C bond of the terminal alkene.

Key expected vibrational frequencies include:

C-H stretching (sp³): Strong absorptions just below 3000 cm⁻¹ arising from the numerous C-H bonds in the decenyl chain and the dioxolane ring.

C-H stretching (sp²): A medium intensity band just above 3000 cm⁻¹ corresponding to the vinylic C-H bonds.

C=C stretching: A medium intensity absorption around 1640 cm⁻¹ characteristic of a non-conjugated double bond.

C-O stretching: Strong absorptions in the fingerprint region, typically between 1200 and 1000 cm⁻¹, which are characteristic of the acetal C-O bonds.

=C-H bending: Out-of-plane bending vibrations for the terminal alkene would appear as strong bands around 990 cm⁻¹ and 910 cm⁻¹.

The presence of these characteristic bands in the IR spectrum provides strong evidence for the key functional groups within the this compound molecule.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful analytical technique that can provide the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. For this technique to be applicable, the compound must be obtained as a single crystal of suitable quality.

While no specific X-ray crystal structure of "this compound" is found in the provided results, the structures of other molecules containing a 1,3-dioxolane ring have been determined. researchgate.netresearchgate.net For instance, the crystal structure of a spiro-dioxolane derivative revealed a deformed half-chair conformation for the dioxolane ring. researchgate.net The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to construct an electron density map, from which the atomic positions can be determined.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, oxygen, etc.) present in the molecule. This information is crucial for confirming the molecular formula of a newly synthesized compound like "this compound."

The theoretical elemental composition can be calculated from the molecular formula (C₁₃H₂₄O₂). The experimental values obtained from elemental analysis should closely match the calculated values to support the proposed structure. While specific elemental analysis data for "this compound" is not available in the search results, this technique is a standard part of the characterization of any new organic compound.

**Table 4: Theoretical Elemental Composition of this compound (C₁₃H₂₄O₂) **

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 13 | 156.13 | 73.53% |

| Hydrogen | H | 1.008 | 24 | 24.192 | 11.40% |

| Oxygen | O | 16.00 | 2 | 32.00 | 15.07% |

| Total | | | | 212.322 | 100% |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly useful for investigating reaction mechanisms, molecular properties, and thermodynamics.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. For 2-(Dec-9-en-1-yl)-1,3-dioxolane, this could apply to its synthesis (acetalization) or its subsequent reactions, such as oxidation or hydrolysis.

Studies on the oxidation of the parent compound, 1,3-dioxolane (B20135), have shown that the reaction proceeds through radical intermediates. researchgate.net The initial step is typically the abstraction of a hydrogen atom, which can occur either at the C2 position (the methylene (B1212753) side) or the C4/C5 position (the ethylene (B1197577) side). researchgate.net DFT calculations help determine the relative stability of these radicals and the energy barriers for subsequent steps. For instance, the 1,3-dioxolan-2-yl radical can undergo a β-scission (ring-opening) reaction. thieme-connect.de The presence of two oxygen atoms in the ring weakens the C-O bonds, leading to lower activation barriers for ring-opening pathways compared to analogous acyclic ethers. researchgate.net In the case of this compound, DFT could be used to elucidate how the long alkyl chain and the terminal double bond influence the stability of radical intermediates and the pathways of decomposition or polymerization. A plausible mechanism for the acid-catalyzed synthesis of 1,3-dioxolanes involves the protonation of the carbonyl, nucleophilic attack by the diol, and subsequent cyclization. researchgate.netyoutube.com

DFT is widely used to predict the geometric and electronic properties of molecules. For this compound, this would involve optimizing its three-dimensional structure to find the lowest energy conformation and calculating various electronic descriptors.

Extensive DFT studies on substituted dioxolanes, such as 2-methoxy-1,3-dioxolane, provide a template for such analyses. researchgate.netlongdom.org Key properties that can be calculated include bond lengths, bond angles, and dihedral angles. Electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are also crucial. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net The MEP map can identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Table 1: Exemplary DFT-Calculated Properties for Dioxolane Derivatives (Note: Data below is illustrative, based on studies of simpler 1,3-dioxolane derivatives like 2-methoxy-1,3-dioxolane, as specific data for this compound is not available. Calculations are typically performed at levels like B3LYP/6-311++G(d,p). researchgate.netlongdom.org)

| Property | Exemplary Value/Description | Significance |

| Optimized Geometry | C-O bond lengths: ~1.42 Å; C-C bond length: ~1.53 Å | Provides the most stable 3D structure. |

| HOMO Energy | ~ -7.0 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | ~ +1.5 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ~ 8.5 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. researchgate.net |

| Dipole Moment | ~ 1.5 - 2.0 Debye | Measures the overall polarity of the molecule. |

| MEP Map | Negative potential (red) around oxygen atoms; Positive potential (blue) around hydrogens. | Identifies reactive sites for electrophilic and nucleophilic attack. |

DFT calculations can provide crucial thermodynamic data, such as the enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy (G°) for reactants, products, and transition states. nist.gov This information is vital for determining the feasibility and spontaneity of a reaction under different conditions. For example, the thermodynamics of 1,3-dioxolane polymerization and its mixing with other solvents have been investigated. nist.govacs.org

For this compound, DFT could be used to compare the thermodynamic stability of different stereoisomers (e.g., cis vs. trans isomers resulting from the relative orientation of substituents). It could also predict the equilibrium constant for its formation from 10-undecenal (B94395) and ethylene glycol.

Table 2: Standard State Thermodynamic Properties for 1,3-Dioxolane (Liquid Phase) (Source: NIST Chemistry WebBook. nist.gov These values serve as a baseline for understanding the thermodynamic properties of substituted dioxolanes.)

| Property | Value | Units |

| Enthalpy of Formation (ΔfH°liquid) | -349.8 ± 1.1 | kJ/mol |

| Standard Molar Entropy (S°liquid) | 179.9 ± 2.1 | J/mol·K |

| Constant Pressure Heat Capacity (Cp,liquid) | 123.8 | J/mol·K |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into the dynamic behavior and macroscopic properties of a system. While DFT is often limited to single molecules or small clusters, MD can simulate large systems containing thousands of molecules in different phases.

For this compound, MD simulations could be particularly insightful due to the molecule's amphiphilic nature, with a polar dioxolane head and a long nonpolar hydrocarbon tail. MD studies on the related compound 1,3-dioxolane have explored its role as a promoter for the formation of clathrate hydrates. researchgate.netresearchgate.net Simulations on 1,4-dioxane (B91453) have investigated its interaction with and penetration into lipid bilayer membranes. nih.gov

MD simulations of this compound could be used to study:

Solvation: How the molecule orients itself in different solvents.

Aggregation: Whether molecules self-assemble into micelles or other structures in aqueous or nonpolar environments.

Interfacial Behavior: How the molecule behaves at an oil-water or air-water interface.

Transport Properties: Calculation of diffusion coefficients and viscosity.

Conformational Analysis of Dioxolane Ring and Side Chain

The five-membered 1,3-dioxolane ring is not planar and exists in a state of conformational flux. datapdf.com The primary conformations are the "envelope" (C_s symmetry) and the "half-chair" or "twist" (C_2 symmetry). datapdf.com Unlike six-membered rings, the energy barrier between these conformations is very low, leading to a phenomenon known as pseudorotation, where the ring appears to rotate through a series of intermediate conformations. datapdf.com

For this compound, the conformational analysis is twofold:

Dioxolane Ring: The presence of the large substituent at the C2 position will influence the pseudorotation circuit, likely creating preferential conformations to minimize steric hindrance.

Decenyl Side Chain: The ten-carbon chain has a large number of rotatable bonds, leading to a vast number of possible conformations.

Computational methods, including both DFT and molecular mechanics, can be used to map the potential energy surface of the molecule, identifying the lowest-energy (most stable) conformations of both the ring and the side chain. Studies on 2,4-disubstituted and 2,4,5-trisubstituted 1,3-dioxolanes have shown that free energy differences between diastereoisomers are generally small, highlighting the ring's flexibility. datapdf.comacs.org

Table 3: Primary Conformations of the 1,3-Dioxolane Ring

| Conformation | Point Group Symmetry | Description |

| Envelope | C_s | Four atoms are coplanar, and the fifth atom (either C2 or one of the oxygens) is out of the plane. |

| Half-Chair (Twist) | C_2 | No four atoms are coplanar; the ring has a twofold axis of symmetry passing through one atom and the midpoint of the opposite bond. |

Stereochemical Predictions and Stereoselectivity Analysis

The synthesis of this compound from an aldehyde and a diol can lead to the formation of stereoisomers if the reactants are chiral or if substitution at the C4 or C5 positions of the ring occurs. Computational chemistry is a powerful tool for predicting and explaining the stereochemical outcome of such reactions.

Research on the stereoselective formation of substituted 1,3-dioxolanes has shown that reactions can proceed through a 1,3-dioxolan-2-yl cation intermediate. mdpi.comresearchgate.net The stereoselectivity of the final product depends on the stereospecific formation of this cation and the subsequent stereoselective trapping by a nucleophile. mdpi.com DFT calculations can model the transition states for the formation of different stereoisomers. By comparing the activation energies of the competing pathways, one can predict which isomer will be the major product. This analysis is crucial for designing synthetic routes that yield a desired stereoisomer with high purity. mdpi.comresearchgate.net For instance, computational models could predict whether the reaction of 10-undecenal with a chiral diol would favor the formation of one diastereomer of this compound over another.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and efficient synthetic methodologies. For 2-(Dec-9-en-1-yl)-1,3-dioxolane, future research is anticipated to move beyond traditional synthesis in favor of greener alternatives. The traditional synthesis of 1,3-dioxolane (B20135) often involves the reaction of an aldehyde or ketone with ethylene (B1197577) glycol in the presence of an acid catalyst. youtube.comresearchgate.net

Future research could focus on several key areas to enhance the sustainability of producing this compound:

Bio-based Feedstocks: A primary goal will be the utilization of renewable resources. Ethylene glycol can be derived from biomass, and undecylenic acid, a potential precursor to the C10 chain, is readily available from the pyrolysis of castor oil. Research into the efficient conversion of these bio-based materials into the target molecule will be a significant step forward.

Green Catalysis: The use of heterogeneous solid acid catalysts, such as zeolites or ion-exchange resins, can replace corrosive and difficult-to-recycle homogeneous acid catalysts like p-toluenesulfonic acid. rasayanjournal.co.in These solid catalysts offer easier separation, reusability, and reduced waste generation. researchgate.net The development of novel catalytic systems, including enzymatic catalysis, could offer highly selective and environmentally benign synthetic routes.

Process Intensification: Techniques like reactive distillation, which combines chemical reaction and product separation into a single unit, can significantly improve efficiency and reduce energy consumption. researchgate.net Exploring such integrated processes for the synthesis of this compound could lead to more economically viable and sustainable production. researchgate.net

| Synthetic Route | Key Features | Potential Advantages |

| Bio-based Synthesis | Utilization of ethylene glycol and undecylenic acid from renewable sources. | Reduced reliance on fossil fuels, lower carbon footprint. |

| Heterogeneous Catalysis | Employment of solid acid catalysts like zeolites or functionalized resins. rasayanjournal.co.inresearchgate.net | Catalyst reusability, simplified product purification, and reduced corrosive waste. |

| Enzymatic Catalysis | Use of lipases or other enzymes to catalyze the acetalization reaction. | High selectivity, mild reaction conditions, and biodegradable catalyst. |

| Reactive Distillation | Integration of reaction and separation in a single apparatus. researchgate.net | Increased conversion, energy savings, and reduced capital cost. |

Exploration of Undiscovered Chemical Transformations

The bifunctional nature of this compound, with its reactive dioxolane ring and terminal double bond, opens the door to a wide array of potential chemical transformations that remain largely unexplored.

Future research in this area could investigate:

Ring-Opening Reactions: The 1,3-dioxolane moiety can undergo acid-catalyzed hydrolysis to regenerate the aldehyde and diol, a reaction commonly used for protection in organic synthesis. silverfernchemical.com However, exploring selective ring-opening under different catalytic conditions could yield novel difunctional molecules with tailored properties.

Polymerization and Copolymerization: The terminal alkene group is a prime handle for polymerization. Radical polymerization, metathesis polymerization (ROMP), or copolymerization with other monomers could lead to a new class of polymers with the dioxolane group as a pendant functionality. These polymers could have interesting properties, such as tunable hydrophilicity or degradability.

Functionalization of the Double Bond: The terminal double bond can be subjected to a variety of well-established chemical transformations, including epoxidation, dihydroxylation, hydroboration-oxidation, and thiol-ene "click" reactions. Each of these transformations would yield a new derivative of the parent molecule with potentially unique applications.

Intramolecular Reactions: The proximity of the two functional groups could allow for novel intramolecular cyclization reactions, leading to complex heterocyclic structures that may be of interest in medicinal chemistry or materials science.

| Transformation Type | Reagents/Conditions | Potential Product Class |

| Selective Ring-Opening | Lewis acids, organometallic catalysts | Functionalized diol ethers |

| Radical Polymerization | AIBN, benzoyl peroxide | Poly(this compound) |

| Epoxidation | m-CPBA, hydrogen peroxide | 2-(oxiran-2-yldecyl)-1,3-dioxolane |

| Thiol-ene Reaction | Thiols, photoinitiator | Thioether-functionalized dioxolanes |

Advanced Materials Science Applications beyond Current Scope

The unique combination of a polar dioxolane head and a long, nonpolar hydrocarbon tail with a reactive terminus makes this compound a promising building block for advanced materials. While 1,3-dioxolane itself is used as a solvent and in the formation of polymers, the specific structure of this derivative suggests more specialized applications. silverfernchemical.comrsc.org

Potential future applications in materials science include:

Specialty Polymers and Coatings: As mentioned, polymerization through the terminal alkene could lead to polymers with unique properties. These could be explored for applications in hydrophobic coatings, advanced lubricants, or as compatibilizers in polymer blends. The dioxolane group could also serve as a latent reactive site for cross-linking or post-polymerization modification.

Drug Delivery Systems: The amphiphilic nature of this molecule suggests its potential use in the formation of micelles or vesicles for the encapsulation and delivery of therapeutic agents. The terminal double bond could be used to attach targeting ligands or for further functionalization.

Electrolytes for Batteries: Dioxolane-based solvents are known for their use in lithium battery electrolytes due to their electrochemical stability. rsc.org The long alkyl chain of this compound could be modified to create novel electrolyte additives or polymer electrolytes with enhanced safety and performance characteristics.

Functional Surfaces: The molecule could be grafted onto surfaces via the terminal alkene to create modified materials with tailored wettability, biocompatibility, or chemical resistance.

Integration of Computational Design in Dioxolane Chemistry

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules and materials. ucsb.edu The integration of these techniques into the study of this compound and its derivatives can provide valuable insights and guide experimental efforts. rsc.orgacs.org

Future research leveraging computational design could focus on:

Prediction of Physicochemical Properties: Quantum mechanical calculations can be used to predict key properties of the molecule, such as its conformational preferences, electronic structure, and reactivity. This can help in understanding its behavior and in designing derivatives with desired characteristics.

Reaction Mechanism and Catalyst Design: Computational modeling can elucidate the mechanisms of known and potential chemical transformations, aiding in the optimization of reaction conditions and the design of more efficient catalysts for its synthesis and functionalization. rsc.org

Materials Simulation: Molecular dynamics simulations can be employed to predict the self-assembly behavior of this compound and its polymers, as well as their interactions with other molecules or surfaces. This can guide the design of new materials for specific applications, such as drug delivery or battery electrolytes.

Virtual Screening: For potential applications in areas like medicinal chemistry, computational methods can be used to screen libraries of virtual derivatives for their potential bioactivity, helping to prioritize synthetic targets. nih.gov

| Computational Method | Research Application | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of molecular properties and reaction energetics. | Understanding of reactivity, stability, and spectral characteristics. |

| Molecular Dynamics (MD) | Simulation of self-assembly and polymer behavior. | Insights into the formation of micelles, vesicles, and polymer morphology. |

| Reaction Pathway Modeling | Elucidation of synthetic and transformation mechanisms. | Optimization of reaction conditions and catalyst selection. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with potential bioactivity. | Identification of promising derivatives for targeted applications. |

Q & A

Q. What are the optimal methods for synthesizing 2-(Dec-9-en-1-yl)-1,3-dioxolane with high yield and purity?

- Methodological Answer : The synthesis of 1,3-dioxolane derivatives typically involves acid-catalyzed reactions between aldehydes/ketones and ethylene glycol. For this compound, the reaction of dec-9-enal with ethylene glycol under acidic conditions (e.g., concentrated sulfuric acid or NKC-9 cationic-exchange resin) is a plausible route . Key parameters include:

- Temperature : 353–368 K for efficient aldolization and reduced byproduct formation.

- Catalyst selection : NKC-9 resin improves reaction kinetics and reduces side reactions compared to traditional acids .

- Purification : Reactive distillation coupled with pressure-swing distillation can achieve >99.9% purity by exploiting differences in boiling points and azeotropic behavior .

Q. How should this compound be stored to ensure stability during long-term experiments?

- Methodological Answer : Stability is influenced by temperature, light, and contaminants. Based on safety data for analogous dioxolanes:

- Storage : Refrigerate at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Incompatibilities : Avoid oxidizers (e.g., peroxides) and strong acids/bases, which may induce decomposition or polymerization .

- Monitoring : Periodically analyze via GC-MS or NMR to detect early signs of degradation, such as aldehyde liberation from ring-opening .

Advanced Research Questions

Q. What reaction mechanisms govern the participation of this compound in cycloaddition reactions (e.g., Diels-Alder)?

- Methodological Answer : The electron-rich dioxolane ring and terminal alkene in this compound make it a potential diene or dienophile. For example:

- Diels-Alder reactivity : Computational studies (e.g., HOMO-LUMO gap analysis) predict favorable interactions with electron-deficient dienophiles like acrylonitrile or methyl acrylate. Experimental validation requires optimizing solvent polarity (e.g., THF) and temperature (60–80°C) to enhance regioselectivity .

- Byproduct mitigation : Monitor for retro-Diels-Alder reactions under high temperatures using TLC or HPLC .

Q. How can polymerization of this compound derivatives be controlled for material science applications?

- Methodological Answer : Cationic ring-opening polymerization (CROP) is effective for dioxolane derivatives:

- Initiation : Use Lewis acids (e.g., BF₃·OEt₂) or protic acids (e.g., H₂SO₄) to protonate the oxygen atom, initiating ring-opening .

- Kinetic control : Adjust monomer-to-initiator ratios and reaction temperature (e.g., 0–25°C) to regulate polymer chain length and dispersity (Đ) .

- Characterization : Employ SEC-MALS or MALDI-TOF to analyze molecular weight distributions and confirm end-group fidelity .

Q. What analytical techniques are most reliable for resolving structural ambiguities in this compound derivatives?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : ¹H/¹³C NMR and 2D-COSY/HMBC confirm regiochemistry of substituents and ring conformation .

- GC-MS : Detect volatile degradation products (e.g., dec-9-enal) with headspace sampling .

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives, such as axial vs. equatorial substituent orientations .

Data Analysis and Experimental Design

Q. How should researchers address contradictions in reported reactivity data for 1,3-dioxolane derivatives?

- Methodological Answer : Discrepancies often arise from variations in experimental conditions or impurity profiles:

- Reproducibility : Standardize solvent purity (e.g., anhydrous ethylene glycol), catalyst batch, and reaction atmosphere (N₂ vs. air) .

- Computational validation : Use DFT calculations (e.g., Gaussian 09) to compare activation energies for competing pathways (e.g., aldolization vs. etherification) .

- Meta-analysis : Cross-reference datasets from peer-reviewed journals (e.g., ACS, RSC) and avoid non-validated sources .

Q. What strategies optimize the scalability of this compound synthesis for industrial research?

- Methodological Answer : Scale-up requires balancing efficiency and safety:

- Process intensification : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction time .

- Green chemistry : Replace sulfuric acid with recyclable ion-exchange resins or enzymatic catalysts to minimize waste .

- Safety protocols : Conduct hazard assessments (e.g., DSC for exothermic peaks) and install pressure-relief systems for large-scale distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products